molecular formula C17H16O3 B14202540 Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- CAS No. 831171-87-0

Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-

Cat. No.: B14202540
CAS No.: 831171-87-0
M. Wt: 268.31 g/mol
InChI Key: SIIGCPITCIDEDP-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a methoxy group and a phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable phenylpropyl derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or nucleophiles in the presence of catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for therapeutic applications. Its structural analogs may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.

Industry: In the industrial sector, Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used in the manufacture of fragrances, flavorings, and specialty chemicals

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.

Comparison with Similar Compounds

    Benzaldehyde, 4-methoxy-: A simpler analog with only a methoxy group substitution.

    Benzaldehyde, 2-hydroxy-4-methoxy-: Contains an additional hydroxyl group, altering its reactivity and applications.

    Benzaldehyde, 3-hydroxy-4-methoxy-: Another analog with different substitution patterns affecting its chemical behavior.

Uniqueness: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- stands out due to its complex structure, which combines multiple functional groups

Properties

CAS No.

831171-87-0

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-methoxy-2-(2-oxo-3-phenylpropyl)benzaldehyde

InChI

InChI=1S/C17H16O3/c1-20-17-8-7-14(12-18)15(11-17)10-16(19)9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3

InChI Key

SIIGCPITCIDEDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)CC(=O)CC2=CC=CC=C2

Origin of Product

United States

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